Villosin C
Overview
Description
Villosin C is a natural product found in Teucrium polium and Teucrium divaricatum .
Synthesis Analysis
The first total synthesis of Villosin C was reported in a study . The A/B/C ring system was assembled via a modified three-step sequence on a gram-scale, while the D ring was constructed by intramolecular iodoetherification .
Molecular Structure Analysis
The molecular formula of Villosin C is C20H24O6 . The A/B/C ring system was assembled via a modified three-step sequence on a gram-scale, while the D ring was constructed by intramolecular iodoetherification .
Chemical Reactions Analysis
The total synthesis of Villosin C involved a series of chemical reactions, including a modified three-step sequence to assemble the A/B/C ring system and intramolecular iodoetherification to construct the D ring .
Physical And Chemical Properties Analysis
Villosin C has a molecular weight of 300.4 g/mol . The exact mass and monoisotopic mass are 300.208930132 g/mol . The molecular formula is C20H28O2 .
Scientific Research Applications
Cytotoxic Activity Against Cancer Cells : Villosin, a labdane-type diterpene, was found to exhibit potent cytotoxic activity against human small cell lung cancer cells, with a higher potency than the drug ellipticine. This study suggests that Villosin could be a potential lead molecule for antitumor therapeutic development due to its high cytotoxicity against cancer cells and exceptional selectivity (Kumrit et al., 2010).
Medicinal Properties in Traditional Medicine : The traditional Chinese medicinal herb Patrinia villosa Juss, from which Villosin A and Villosin B were obtained, is another example of the medicinal use of compounds related to Villosin C. These compounds have been studied for their structures and potential medicinal properties (Peng et al., 2006).
Abietane Diterpenes with Potential Bioactivities : Research on Teucrium divaricatum subsp. villosum has led to the isolation of three new rearranged abietane diterpenes, including Villosin A, B, and C, along with two new ferulic acid esters. These compounds are of interest for their potential bioactivities (Ulubelen et al., 1994).
Cytotoxic Alkylated Chalcones : In a study on Fatoua villosa, new alkylated chalcones named Villosins A, B, and C were isolated. These compounds showed cytotoxicity against various human tumor cell lines, suggesting their potential in cancer therapy (Su et al., 2017).
Therapeutic Properties in Hedychium Species : Villosin, among other compounds, has been identified in the Hedychium species, which are used in traditional medicine. Villosin has shown better cytotoxicity towards tumor cell lines than reference compounds, underscoring its potential in cancer treatment (Tavares et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(9R,11bR)-5,7,11-trihydroxy-9-(hydroxymethyl)-4,4,11b-trimethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-19(2)5-4-6-20(3)12-11(14(23)16(25)18(19)20)13(22)10-7-9(8-21)26-17(10)15(12)24/h9,21-22,24-25H,4-8H2,1-3H3/t9-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSSNSXQMLOYPG-GSDQLPOLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1=C(C(=O)C3=C2C(=C4C(=C3O)CC(O4)CO)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC(C1=C(C(=O)C3=C2C(=C4C(=C3O)C[C@@H](O4)CO)O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Villosin C |
Citations
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